3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843325
InChI: InChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

CAS No.:

Cat. No.: VC15843325

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine -

Specification

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-methylsulfanylpyridine
Standard InChI InChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
Standard InChI Key VMSRKQTUWFHEPU-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC=N1)C2=NCCC2

Introduction

Chemical and Structural Properties

Molecular Characteristics

  • Molecular Formula: C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S}

  • Molecular Weight: 192.28 g/mol

  • SMILES: CSC1=NC=CC=C1C2=NCCC2\text{CSC1=NC=CC=C1C2=NCCC2}

  • IUPAC Name: 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylsulfanyl)pyridine .

Table 1: Key Molecular Properties

PropertyValueSource
Boiling PointNot reported
Density1.12±0.1g/cm31.12 \pm 0.1 \, \text{g/cm}^3
SolubilitySparingly soluble in water

Structural Analysis

The compound consists of:

  • A pyridine ring with a methylthio (-SMe) group at the 2-position.

  • A 3,4-dihydro-2H-pyrrole (pyrrolidine) ring fused at the 3-position of the pyridine.
    This bicyclic structure introduces steric and electronic effects that influence reactivity .

Synthesis and Reactivity

Table 2: Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Pyrrolidine FormationFe(ClO4_4)3_3, toluene/AcOH6–69%
Thioether FunctionalizationKOH, DMF, methyl iodideModerate

Reactivity

  • Oxidation: The methylthio group may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2).

  • Electrophilic Substitution: The pyridine ring can undergo nitration or halogenation at electron-deficient positions .

Spectroscopic Characterization

Mass Spectrometry

  • ESI-MS: Predicted [M+H]+[\text{M+H}]^+ at m/z192.08m/z \, 192.08 .

ParameterRecommendationSource
Storage2–8°C, inert atmosphere
Personal Protective EquipmentGloves, eye protection

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